Mal-PEG1-acid

Descripción general

Descripción

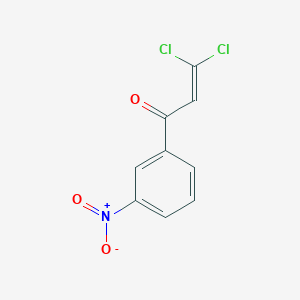

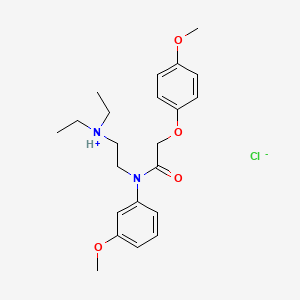

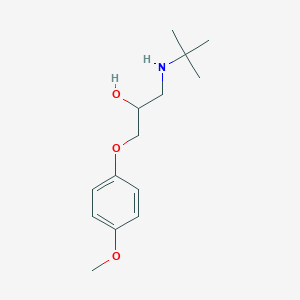

Mal-PEG1-acid is a non-cleavable 1 unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It contains a maleimide group and a terminal carboxylic acid .

Synthesis Analysis

The synthesis of Mal-PEG1-acid involves the use of a maleimide group and a terminal carboxylic acid . The maleimide group reacts specifically with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis

The molecular formula of Mal-PEG1-acid is C9H11NO5 . It contains a maleimide group and a terminal carboxylic acid .Chemical Reactions Analysis

The maleimide group in Mal-PEG1-acid reacts specifically with a thiol group to form a covalent C-S bond . This reaction enables the bioconjugation with thiol-bearing molecules .Physical And Chemical Properties Analysis

Mal-PEG1-acid has a molecular weight of 213.2 g/mol . It is a PEG derivative, and the hydrophilic PEG spacer increases its solubility in aqueous media .Aplicaciones Científicas De Investigación

Bioconjugation

Mal-PEG1-acid is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Drug Delivery

Mal-PEG1-acid is used in the development of antibody-drug conjugates (ADCs), which are highly potent and targeted therapeutics . By conjugating the maleimide PEG linker to an antibody via a thiol-reactive linker, the resulting ADC can selectively deliver the cytotoxic payload to cancer cells, while sparing healthy cells .

Diagnostic Tools

Mal-PEG1-acid has been employed in the development of novel imaging agents and diagnostic tools . By conjugating the maleimide PEG linker to imaging agents such as fluorophores or radioactive isotopes, highly specific and sensitive probes can be created that can detect disease biomarkers with high accuracy .

Regenerative Medicine

Mal-PEG1-acid has potential applications in the field of regenerative medicine . It can be used to functionalize biomaterials, such as hydrogels or scaffolds, to improve their biocompatibility and promote cell adhesion and proliferation .

Solubility Enhancement

The hydrophilic PEG spacer in Mal-PEG1-acid increases solubility in aqueous media . This property makes it useful in various applications where increased solubility of compounds is desired .

Stable Amide Bond Formation

The terminal carboxylic acid of Mal-PEG1-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This property is useful in peptide synthesis and other applications where stable amide bonds are required .

Mecanismo De Acción

Target of Action

Mal-PEG1-acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of Mal-PEG1-acid are the proteins that the antibodies or PROTACs are designed to target. The specific target protein depends on the antibody or PROTAC that Mal-PEG1-acid is used to synthesize .

Mode of Action

Mal-PEG1-acid acts as a linker in the synthesis of ADCs and PROTACs . It contains a maleimide group that can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This allows the drug to be selectively delivered to the target protein .

Biochemical Pathways

The biochemical pathways affected by Mal-PEG1-acid depend on the specific ADC or PROTAC it is used to synthesize. In general, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in mal-peg1-acid increases solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of Mal-PEG1-acid’s action is the successful synthesis of ADCs or PROTACs that can selectively target and modulate the activity of specific proteins . The molecular and cellular effects of this action depend on the specific ADC or PROTAC synthesized.

Action Environment

The action of Mal-PEG1-acid, as a linker in the synthesis of ADCs and PROTACs, is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis process .

Safety and Hazards

In case of skin contact with Mal-PEG1-acid, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention .

Propiedades

IUPAC Name |

3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c11-7-1-2-8(12)10(7)4-6-15-5-3-9(13)14/h1-2H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZFUAXOTCJZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG1-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B1675859.png)

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)